1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine]
CAS No.:
Cat. No.: VC13821617
Molecular Formula: C48H24F24O4P2
Molecular Weight: 1182.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H24F24O4P2 |
|---|---|
| Molecular Weight | 1182.6 g/mol |
| IUPAC Name | [5-[6-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |
| Standard InChI | InChI=1S/C48H24F24O4P2/c49-41(50,51)21-9-22(42(52,53)54)14-29(13-21)77(30-15-23(43(55,56)57)10-24(16-30)44(58,59)60)35-3-1-33-39(75-7-5-73-33)37(35)38-36(4-2-34-40(38)76-8-6-74-34)78(31-17-25(45(61,62)63)11-26(18-31)46(64,65)66)32-19-27(47(67,68)69)12-28(20-32)48(70,71)72/h1-4,9-20H,5-8H2 |
| Standard InChI Key | YWKWEHAWGUXVST-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Introduction
The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine] is a complex organic molecule with a specific stereochemistry, indicated by the (5R) configuration. This compound belongs to a class of phosphines, which are widely used in various chemical reactions, particularly in catalysis. The presence of trifluoromethyl groups attached to the phenyl rings suggests a high degree of stability and reactivity due to the electron-withdrawing properties of these groups.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, the preparation of similar phosphine compounds typically involves the reaction of a suitable phosphine precursor with the appropriate aryl halides or triflates in the presence of a palladium catalyst. The synthesis of such compounds often requires careful control of reaction conditions to achieve the desired stereochemistry and purity.
Applications and Potential Uses
Phosphine compounds like 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine] are commonly used as ligands in transition metal catalysis. Their ability to form stable complexes with metals such as palladium, rhodium, and ruthenium makes them valuable for facilitating various organic transformations, including cross-coupling reactions and hydrogenations.
Research Findings and Data
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₂₄F₂₄O₄P₂ |
| Molecular Weight | 1182.61 g/mol |
| CAS Number | 1306747-75-0 |
| Purity | ≥97% (available from suppliers) |
The high purity of this compound, often available at ≥97%, indicates its suitability for precise chemical applications where impurities could significantly affect outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume